molecular formula C27H44O2 B591247 24-Oxocholesterol CAS No. 17752-16-8

24-Oxocholesterol

Cat. No. B591247
CAS RN: 17752-16-8
M. Wt: 400.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Oxocholesterol is a bile acid . It is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol .


Synthesis Analysis

Endogenous synthesis of 24,25EC occurs in a shunt of the mevalonate pathway which also produces cholesterol . The syntheses of (24 S)-24,25-epoxycholesterol, (24 S)-hydroxycholesterol, and 24-ketocholesterol are described .


Molecular Structure Analysis

The molecular formula of 24-Oxocholesterol is C27H44O2 . It contains total 76 bond(s); 32 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) .


Chemical Reactions Analysis

24 (S),25-Epoxycholesterol (24,25EC) is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol .


Physical And Chemical Properties Analysis

The molecular weight of 24-Oxocholesterol is 400.6 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 5 .

Scientific Research Applications

  • Synthesis of Vitamin D Derivatives : 24-Oxocholesterol has been used in the synthesis of active forms of vitamin D, specifically 1α,24-dihydroxycholecalciferol, a compound with potential health benefits. This process involves multiple steps, including the use of silica gel column chromatography and the conversion of 24-Oxocholesterol into 1α,24ξ-dihydroxycholesterol (Morisaki, Koizumi, Ikekawa, Takeshita, & Ishimoto, 1973).

  • Role in Metabolic Regulation : Certain oxysterols, including 24-Oxocholesterol derivatives, play a key role in metabolic regulation. They act as high-affinity ligands for nuclear transcription factors like liver X receptor alpha and are involved in lipid metabolism regulation (Zhang, Li, Blanchard, Lear, Erickson, & Spencer, 2001).

  • Cholesterol Homeostasis : Studies have identified 24(S),25-epoxycholesterol, a derivative of 24-Oxocholesterol, as a significant molecule in controlling cholesterol homeostasis. It suppresses the activation of sterol regulatory element binding proteins and acts as a natural ligand for liver X receptors, influencing cholesterol efflux-related genes (Brown, 2009).

  • Inhibition of Cholesterol Synthesis : 24(S),25-epoxycholesterol, an oxysterol derived from 24-Oxocholesterol, has been shown to inhibit cholesterol synthesis at specific enzymatic steps. This regulation is crucial for maintaining cholesterol balance in the body (Zerenturk, Kristiana, Gill, & Brown, 2012).

  • Protection Against Cellular Accumulation of Cholesterol : Research suggests that the synthesis of 24(S),25-epoxycholesterol, parallel to cholesterol production, may serve as a defense mechanism against the accumulation of newly-synthesized cholesterol, highlighting its role in cholesterol homeostasis (Wong, Quinn, & Brown, 2007).

  • Identification in Marine Sponge : 24-Oxocholesterol has been identified in the marine sponge Ianthella basta, suggesting its presence in diverse biological systems (Nhiem, Cuc, Tuan, Hang, Nam, Minh, & Kiem, 2014).

Safety And Hazards

24 (S),25-epoxycholesterol appears to serve as a measure of cholesterol synthesis and to protect against surges in the production of this potentially cytotoxic molecule .

Future Directions

The idea of manipulating a self-governing pathway for the production of a physiological regulator, that can enhance cholesterol removal and decrease uptake and synthesis, is attractive and warrants further evaluation .

properties

IUPAC Name

(6R)-6-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-24,28H,6,8-16H2,1-5H3/t18-,20+,21?,22-,23?,24?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLNLCWHYQYRGQ-LBEZNTKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

24-Oxocholesterol

Citations

For This Compound
141
Citations
D Liu, LM Stuhmiller, TC McMorris - Journal of the Chemical Society …, 1988 - pubs.rsc.org
3β-Acetoxyandrost-5-en-17-one has been converted into 15β-hydroxy-24-oxocholesterol. Reaction of (17E)-3β-(dimethyl-t-butylsilyloxy)-15β,16β-epoxypregna-5,17(20)-diene with the …
Number of citations: 17 pubs.rsc.org
WJ Griffiths, PJ Crick, A Meljon, S Theofilopoulos… - … et Biophysica Acta (BBA …, 2019 - Elsevier
… Using the EADSA method 24S,25-epoxycholesterol isomerises to 24-oxocholesterol, becomes hydrolysed to 24,25-dihydroxycholesterol and undergoes methanolysis to 3β,24-…
Number of citations: 33 www.sciencedirect.com
A Meljon, Y Wang, WJ Griffiths - Biochemical and biophysical research …, 2014 - Elsevier
Oxysterols are oxidised forms of cholesterol or its precursors. In this study we utilised the cholesterol 24-hydroxylase knockout mouse (Cyp46a1−/−) to study the sterol and oxysterol …
Number of citations: 44 www.sciencedirect.com
WJ Griffiths, Y Wang - Journal of Lipid Research, 2022 - ASBMB
Oxysterols, the oxidized forms of cholesterol or of its precursors, are formed in the first steps of cholesterol metabolism. Oxysterols have interested chemists, biologists, and physicians …
Number of citations: 23 www.jlr.org
J ZHANG, Y AKWA, M EL-ETR, EE BAULIEU… - Biochemical …, 1997 - portlandpress.com
The metabolism of 27-, 25- and 24-hydroxycholesterol in cultures of rat astrocytes, Schwann cells and neurons was studied. 27- and 25-Hydroxycholesterol, but not 24-…
Number of citations: 88 portlandpress.com
J Abdel-Khalik, E Yutuc, PJ Crick, JÅ Gustafsson… - Journal of lipid …, 2017 - ASBMB
As neurons die, cholesterol is released in the central nervous system (CNS); hence, this sterol and its metabolites may represent a biomarker of neurodegeneration, including in …
Number of citations: 130 www.jlr.org
D Won Park, QT Jo, HJ Lim, B Véron - Journal of Applied Phycology, 2002 - Springer
… galbana contained three major sterols (24oxocholesterol acetate, ergost-5-en-3ß-ol, and … culture, especially in two of the major sterols, 24-oxocholesterol acetate and ergost-5-en-3ß-ol. …
Number of citations: 25 link.springer.com
ME Abrams, KA Johnson, SS Perelman, L Zhang… - Nature …, 2020 - nature.com
Cholesterol 25-hydroxylase (CH25H) is an interferon-stimulated gene that converts cholesterol to the oxysterol 25-hydroxycholesterol (25HC). Circulating 25HC modulates essential …
Number of citations: 92 www.nature.com
S Ogawa, G Kakiyama, A Muto, A Hosoda, K Mitamura… - Steroids, 2009 - Elsevier
… Finally, oxidation of 9b with Jones reagent, followed by the alkaline hydrolysis of the resulting oxidation product 3a gave the desired 24-oxocholesterol (3b) in an excellent yield of 99%. …
Number of citations: 21 www.sciencedirect.com
AM Motzfeldt - Acta Chemica Scandinavica, 1970 - europepmc.org
Isolation of 24-oxocholesterol from the marine brown alga Pelvetia canaliculata (Phaeophyceae). - Abstract - Europe PMC … Isolation of 24-oxocholesterol from the marine brown alga …
Number of citations: 18 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.